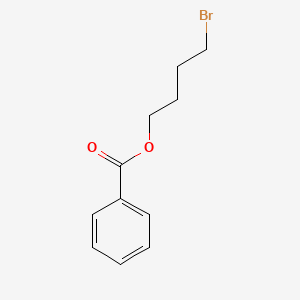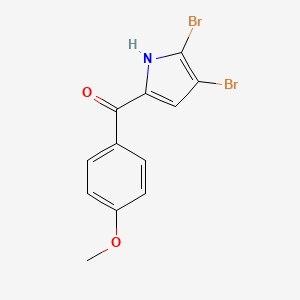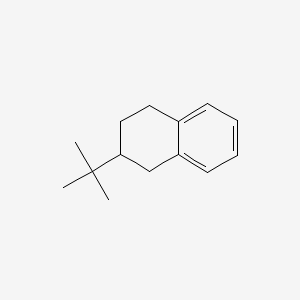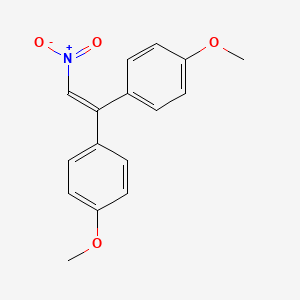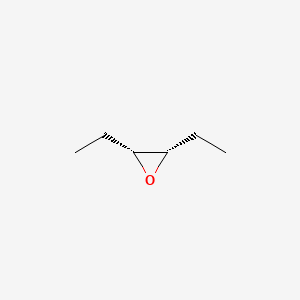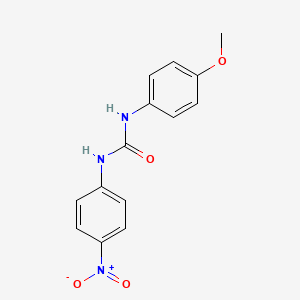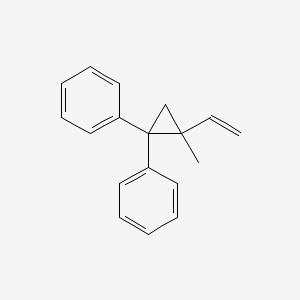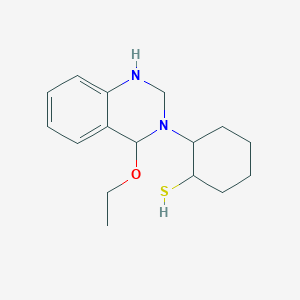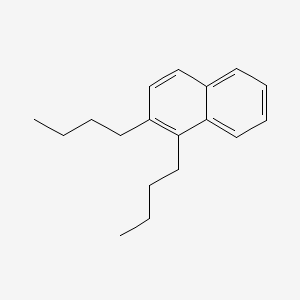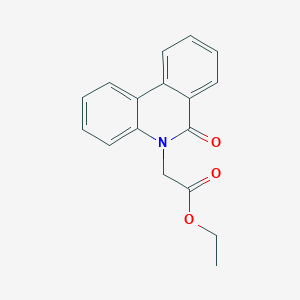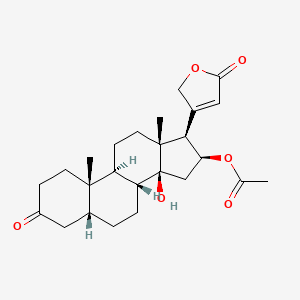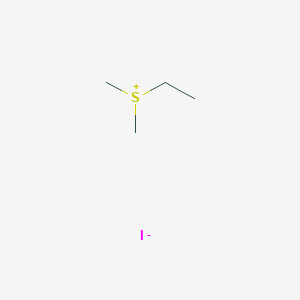![molecular formula C9H14O2 B14672311 (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 42856-29-1](/img/structure/B14672311.png)
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. This reaction is typically catalyzed by Lewis acids, which help to increase the reaction rate and selectivity .
Another method involves the use of organocatalysis, where a chiral tertiary amine is employed as the catalyst. This approach allows for the enantioselective synthesis of the compound under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .
Wissenschaftliche Forschungsanwendungen
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic structure also contributes to its unique reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares the same bicyclic structure but lacks the methyl group at the 2-position.
2-Norbornanecarboxylic acid: Another similar compound with a slightly different substitution pattern on the bicyclic ring.
Uniqueness
The presence of the methyl group at the 2-position in (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from other similar compounds. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it unique in its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
42856-29-1 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3,(H,10,11)/t6?,7?,9-/m0/s1 |
InChI-Schlüssel |
JZKREHRYLBOJRP-IEIXJENWSA-N |
Isomerische SMILES |
C[C@@]1(CC2CCC1C2)C(=O)O |
Kanonische SMILES |
CC1(CC2CCC1C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


